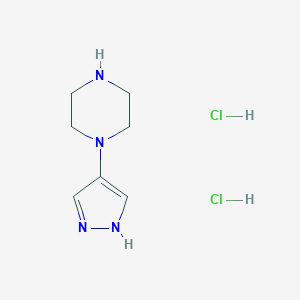

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride

Description

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride is a piperazine derivative featuring a pyrazole substituent at the 4-position of the piperazine ring. Its molecular formula is C₇H₁₂N₄·2HCl, with a molecular weight of 224.92 g/mol. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Propriétés

IUPAC Name |

1-(1H-pyrazol-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLYAAHDMXBFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241142-35-6 | |

| Record name | 1-(1H-pyrazol-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride typically involves the reaction of 1-(1H-pyrazol-4-yl)piperazine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

The applications of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride are not explicitly detailed in the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential applications of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride.

About 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula . It is a versatile small molecule that can be used as an organic buffer for biology and biochemistry applications .

Potential Applications Based on Related Compounds

While the specific applications of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride are not available in the search results, the applications of related compounds may suggest potential uses.

Piperazine Derivatives:

- Tachykinin Antagonists: Piperazine derivatives have demonstrated pharmacological activities, such as Tachykinin antagonism, and can be used as a medicament . They are especially effective as Substance P, Neurokinin A, and Neurokinin B antagonists .

- Treatment of Various Diseases: Piperazine derivatives can treat or prevent Tachykinin-mediated diseases, such as respiratory diseases, ophthalmic diseases, cutaneous diseases, inflammatory diseases, and pains or aches . They may also be used for ophthalmic, gastrointestinal, inflammatory, and circulatory diseases, as well as CNS disorders .

- Anxiolytic-like Profile: A piperazinic derivative, 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester, was found to have an anxiolytic-like profile in mice .

Pyrazoles:

- Antiviral Agents: Pyrazole derivatives have been identified as inhibitors of viruses such as BVDV and YFV . They can be modified to identify more active compounds with low cytotoxicity .

- Inhibitors of 11β-HSD1: Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These compounds are useful in treating metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular disorders, CNS disorders, mild cognitive impairment, and early dementia, including Alzheimer's disease .

Other Derivatives:

Mécanisme D'action

The mechanism of action of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives are structurally diverse, with substitutions on the piperazine ring dictating their biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Receptor Selectivity

- 5-HT Receptor Subtypes : Piperazine derivatives like 1-(m-trifluoromethylphenyl)piperazine show 65-fold selectivity for 5-HT1B receptors . The pyrazole substituent in the target compound may confer distinct selectivity, though further studies are needed.

Activité Biologique

1-(1H-Pyrazol-4-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈Cl₂N₄

- Molecular Weight : 239.18 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride salt form.

The compound features a piperazine ring substituted with a pyrazole moiety, which contributes to its biological activity. The structural characteristics allow for interactions with various biological targets, making it a versatile candidate for drug development.

Research indicates that 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride interacts with several molecular targets:

- Colony Stimulating Factor-1 Receptor (CSF-1R) : Involved in the regulation of immune responses, suggesting potential applications in immunotherapy.

- Nicotinamide Phosphoribosyltransferase (NAMPT) : Plays a crucial role in NAD+ biosynthesis, impacting cellular metabolism and survival, which is significant in cancer biology.

Biological Activities

The compound has been studied for various biological activities:

1. Anticancer Activity

Research has shown that 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride exhibits potential anticancer properties by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as an anti-cancer agent .

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Studies suggest it may influence neurotransmitter systems, making it a candidate for treating neurological disorders .

3. Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of pyrazole derivatives, including 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride. It has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic adjuvant .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

Case Study: Neuroprotective Properties

In another investigation, the compound's impact on neuronal survival was assessed in models of neurodegeneration. The results indicated that it could protect neurons from apoptosis induced by oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloropyrazole with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) followed by HCl treatment to form the dihydrochloride salt . Purification involves column chromatography (e.g., reversed-phase with acetonitrile/water gradients) and recrystallization from ethanol. Yield optimization requires precise stoichiometry, temperature control (40–70°C), and inert atmosphere . Purity (>95%) is confirmed via HPLC and NMR .

Q. How should researchers characterize the structural and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is influenced by pH, temperature, and solvent polarity. Conduct accelerated degradation studies by exposing the compound to:

- Acidic/alkaline buffers (pH 3–10) at 25–60°C for 24–72 hours.

- Oxidative stress (H₂O₂) and light exposure .

Monitor degradation via TLC, HPLC, and mass spectrometry. Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Q. What spectroscopic techniques are essential for confirming the identity of 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and piperazine/pyrazole ring integrity.

- HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺).

- IR spectroscopy to identify N–H (3100–3300 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches . Cross-reference with X-ray crystallography data (SHELX-refined structures) for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism (pyrazole NH tautomers), solvent effects, or impurities. Mitigate by:

- Variable-temperature NMR to assess dynamic exchange.

- DFT calculations (e.g., Gaussian) to model tautomeric equilibria.

- Single-crystal X-ray diffraction (SHELX refinement) for unambiguous structural assignment . Purity validation via elemental analysis (C, H, N ±0.4%) is critical .

Q. What strategies are recommended for designing biological activity assays involving this compound?

- Methodological Answer : For receptor-binding or enzyme inhibition studies:

- Molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like phosphoglycerate dehydrogenase (PHGDH) or histamine receptors.

- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (Kd).

- Dose-response curves (IC₅₀) in cell lines (e.g., cancer models) with controls for off-target effects . Validate hits with siRNA knockdown or CRISPR-edited cell lines.

Q. How can computational modeling address solubility challenges in formulation studies?

- Methodological Answer : Poor aqueous solubility is common for dihydrochloride salts. Use:

- COSMO-RS simulations to predict solubility in co-solvents (e.g., DMSO/PEG mixtures).

- Molecular dynamics (MD) to assess aggregation propensity.

Experimentally, employ shake-flask methods with UV/Vis quantification. For in vivo studies, consider nanoformulation (liposomes) or β-cyclodextrin inclusion complexes .

Q. What experimental approaches validate the compound’s role in multi-target biochemical pathways?

- Methodological Answer : Use multi-omics integration :

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Metabolomics (LC-MS/MS) to track pathway perturbations (e.g., TCA cycle, nucleotide synthesis).

- Network pharmacology (Cytoscape) to map target-pathway interactions. Confirm with kinase profiling panels (Eurofins) and CRISPR interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.